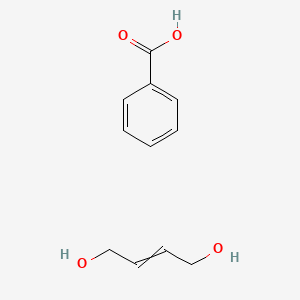
3-(Ethenyloxy)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethenyloxy)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with an ethenyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethenyloxy)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with ethenol in the presence of an acid catalyst. This reaction typically requires controlled temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation or recrystallization to remove impurities and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Ethenyloxy)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethyl group.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Ethyl-substituted cyclohexene.
Substitution: Various substituted cyclohexenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Ethenyloxy)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Ethenyloxy)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The ethenyloxy group can participate in nucleophilic or electrophilic reactions, depending on the conditions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Cyclohexene: A simple cycloalkene with similar structural features but lacking the ethenyloxy group.
Phellandrene: A cyclic monoterpene with a similar ring structure but different functional groups.
Eigenschaften
CAS-Nummer |
80816-25-7 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
3-ethenoxycyclohexene |
InChI |
InChI=1S/C8H12O/c1-2-9-8-6-4-3-5-7-8/h2,4,6,8H,1,3,5,7H2 |
InChI-Schlüssel |
FWJVGWSHHYKZAW-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC1CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


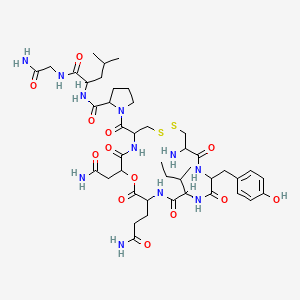
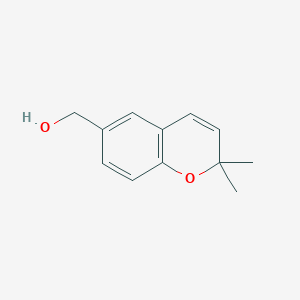
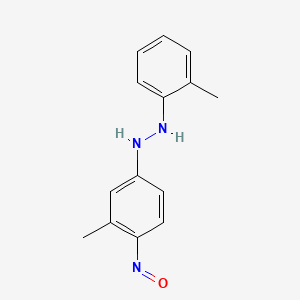
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
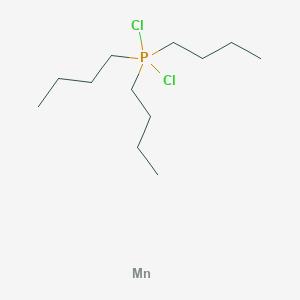

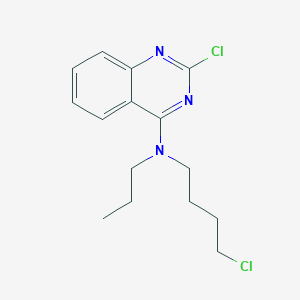
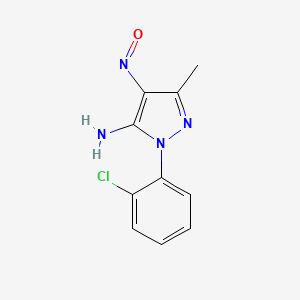
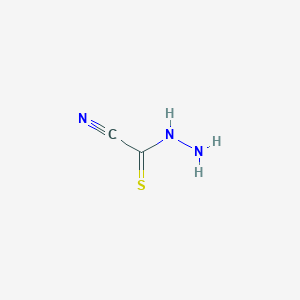


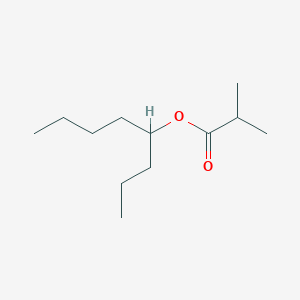
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
